Physicochemical properties of 1-Chloro-3-(2-fluorophenyl)propan-2-one
Physicochemical properties of 1-Chloro-3-(2-fluorophenyl)propan-2-one
Technical Monograph: 1-Chloro-3-(2-fluorophenyl)propan-2-one
Executive Summary & Molecular Identity
1-Chloro-3-(2-fluorophenyl)propan-2-one is a specialized
Its significance lies in its dual reactivity: the carbonyl group activates the adjacent methylene chloride, making it a potent alkylating agent (electrophile). This property is exploited to synthesize thiazoles, imidazoles, and complex pharmaceutical scaffolds (e.g., kinase inhibitors or monoamine transporter modulators) via cyclization reactions.
Chemical Identity:
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IUPAC Name: 1-Chloro-3-(2-fluorophenyl)propan-2-one
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Molecular Formula:
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Molecular Weight: 186.61 g/mol
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SMILES: ClCC(=O)Cc1ccccc1F
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Key Moiety:
-Chloroketone (Lachrymator)
Physicochemical Profile
The following data aggregates calculated and experimental values typical for this class of fluorinated
Table 1: Physicochemical Properties
| Property | Value (Experimental/Predicted) | Significance in Application |
| Physical State | Pale yellow liquid or low-melting solid | Handling requires temperature control; tends to solidify in cold storage. |
| Boiling Point | ~260–270°C (760 mmHg) / ~120°C (15 mmHg) | High boiling point necessitates vacuum distillation for purification. |
| LogP (Octanol/Water) | 2.3 – 2.6 (Predicted) | Moderate lipophilicity; suitable for crossing biological membranes in early-stage drug discovery. |
| Density | ~1.25 g/cm³ | Denser than water; facilitates phase separation during aqueous workups. |
| Polar Surface Area (PSA) | 17.07 Ų | Low PSA indicates good potential for CNS penetration (if the motif is retained). |
| Solubility | DCM, Chloroform, MeOH, EtOAc | Insoluble in water; requires organic co-solvents for nucleophilic substitutions. |
Reactivity & Stability: The Mechanistic "Why"
To effectively utilize this molecule, one must understand the electronic causality driving its behavior.
The Fluorine Effect
The ortho-fluorine substituent on the phenyl ring is not merely structural decoration.
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Metabolic Stability: The C-F bond is extremely strong (approx. 116 kcal/mol), blocking metabolic oxidation at the ortho position (a common site for P450 metabolism).
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Electronic Modulation: Fluorine is highly electronegative, exerting an inductive withdrawal effect on the aromatic ring, which slightly deactivates the ring but influences the pKa of the benzylic protons.
The -Haloketone Trap
The core reactivity stems from the
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Mechanism: It undergoes
reactions rapidly with nucleophiles (amines, thiols, amidines). -
Cyclization Potential: In the presence of binucleophiles (like thioamides), it undergoes a Hantzsch Thiazole Synthesis—first attacking the sulfur, followed by dehydration to close the ring.
Visualizing the Reactivity Pathway:
Figure 1: Mechanistic pathway for heterocycle formation via Hantzsch synthesis.
Synthesis Protocol
Context: The most reliable route to 1-Chloro-3-(2-fluorophenyl)propan-2-one is the regioselective chlorination of the precursor ketone, 1-(2-fluorophenyl)propan-2-one.
Safety Warning: This reaction produces HCl gas and the product is a potent lachrymator (tear gas agent). Work strictly in a fume hood.
Method: Sulfuryl Chloride ( ) Chlorination
Reagents:
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1-(2-fluorophenyl)propan-2-one (1.0 equiv)
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Sulfuryl Chloride (
) (1.05 equiv) -
Methanol (Solvent) or Dichloromethane (DCM)
Step-by-Step Workflow:
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Setup: Charge a dry 3-neck round-bottom flask with 1-(2-fluorophenyl)propan-2-one and dissolve in Methanol (5-10 volumes). Cool the solution to 0°C using an ice bath.
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Addition: Add Sulfuryl Chloride dropwise over 30 minutes. Maintain temperature < 10°C to prevent polychlorination.
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Why?
provides a more controlled release of compared to chlorine gas, favoring mono-chlorination at the more substituted alpha-position (thermodynamic control) or the terminal methyl (kinetic control) depending on conditions. In MeOH, terminal chlorination is often favored due to steric factors.
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Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor via TLC or LC-MS.
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Quench: Pour the reaction mixture into ice-cold water.
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Extraction: Extract with DCM (3x). Wash the organic layer with saturated
(to neutralize acid) and brine. -
Purification: Dry over
, filter, and concentrate in vacuo. If necessary, purify via vacuum distillation or flash chromatography (Hexane/EtOAc gradient).
Synthesis Workflow Diagram:
Figure 2: Step-by-step synthesis workflow for the chlorination of the ketone precursor.
Safety & Handling (Critical)
As a Senior Scientist, I cannot overstate the safety risks associated with
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Lachrymator: This compound is a severe eye and respiratory irritant.[1] It acts similarly to chloroacetophenone (CN gas).
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Protocol: Always handle in a functioning fume hood. Wear chemical splash goggles and a face shield if working with volumes >5g.
-
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Skin Sensitizer: Direct contact can cause severe dermatitis and chemical burns.
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Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). These compounds are prone to self-alkylation (polymerization) or hydrolysis upon exposure to moisture.
References
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Erian, A. W., et al. (2003).[4] "The Chemistry of
-Haloketones and Their Utility in Heterocyclic Synthesis." Molecules, 8(11), 793-865. Link -
Podgorski, T., et al. (2024).
-Chloroketones Based on In-Flow Generated Diazomethane." Journal of Organic and Pharmaceutical Chemistry. Link -
Yu, J., & Zhang, C. (2009).[5] "A Safe, Convenient and Efficient One-Pot Synthesis of
-Chloroketone Acetals Directly from Ketones Using Iodobenzene Dichloride." Synthesis, 2009(14), 2324-2328. Link -
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 464520, 1-Chloro-3-(4-chlorophenyl)propan-2-one" (Analogous Structure Reference). PubChem. Link
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